2-Amino-6-fluorobenzaldehyde

説明

Significance of Fluorinated Aldehydes in Contemporary Organic Synthesis and Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.org Fluorinated aldehydes, as a result, have become highly sought-after building blocks in modern synthetic chemistry. rsc.org The high electronegativity of fluorine can modify the reactivity of the aldehyde group, influence intramolecular interactions, and enhance metabolic stability and bioavailability in drug candidates. lookchem.com Consequently, fluorinated aldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.orglookchem.com The development of methods for their synthesis, such as the direct transformation of allylic fluorides, represents a significant advancement in accessing these valuable compounds under mild conditions.

Overview of ortho-Amino and Fluorine Functionalization in Aromatic Systems

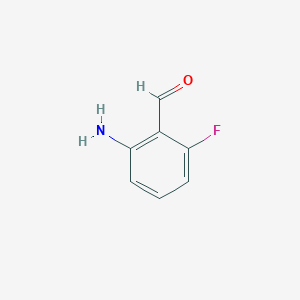

The simultaneous presence of an amino group and a fluorine atom at the ortho positions of a benzene (B151609) ring, as seen in 2-amino-6-fluorobenzaldehyde, creates a unique chemical environment. The ortho-amino group can act as a directing group in various transformations and can participate in cyclization reactions to form heterocyclic systems. nih.gov The ortho-fluorine atom exerts a strong inductive effect and can influence the regioselectivity of further chemical modifications on the aromatic ring. This specific substitution pattern is of particular interest in medicinal chemistry, where such scaffolds are used to synthesize compounds with potential therapeutic applications. lookchem.com The interplay between these two functional groups provides a powerful handle for the synthesis of complex, monofluorinated heterocycles. lookchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYBIYUFOUZEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Amino 6 Fluorobenzaldehyde and Analogues

De Novo Synthesis Pathways

De novo synthesis refers to the construction of a complex molecule from simpler starting materials. In the context of 2-Amino-6-fluorobenzaldehyde, this involves assembling the substituted benzene (B151609) ring through a series of carefully orchestrated reactions.

Multi-Step Reaction Sequences

The synthesis of this compound and its analogues often involves multi-step reaction sequences where functional groups are introduced sequentially onto an aromatic core. A common strategy begins with a readily available fluorinated benzene derivative. The subsequent introduction of the amino and aldehyde functionalities requires precise control of reaction conditions to ensure the desired substitution pattern.

For instance, a general sequence might involve the nitration of a fluorinated precursor, followed by the reduction of the nitro group to an amine. The aldehyde group can be introduced at a later stage through various methods, such as the oxidation of a corresponding benzyl (B1604629) alcohol or the formylation of the aromatic ring. A representative pathway for a related compound, 6-Amino-3-bromo-2-fluorobenzaldehyde, involves the bromination of 2-fluorobenzaldehyde (B47322), followed by nitration and subsequent reduction to install the amino group. This highlights a common logic in multi-step synthesis: leveraging the directing effects of existing substituents to guide the position of incoming functional groups.

A plausible multi-step synthesis for the target compound could be conceptualized as follows:

| Step | Transformation | Reagents & Conditions | Purpose |

| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group onto a fluorinated precursor. |

| 2 | Reduction | Fe/HCl or H₂, Pd/C | Conversion of the nitro group to an amino group. |

| 3 | Formylation | e.g., Vilsmeier-Haack or Duff reaction | Introduction of the aldehyde group at the desired position. |

This table represents a generalized, conceptual pathway. Specific substrates and conditions would need to be optimized.

Regioselective Functionalization Techniques

Achieving the specific 2,6-substitution pattern of this compound is a significant challenge due to the potential for multiple isomers. Regioselective functionalization techniques are therefore critical. Directed ortho-metalation (DoM) is a powerful strategy for this purpose. researchgate.net This method utilizes a directing group on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent (ortho) position.

A notable application of this technique involves the ortho-lithiation of 2-fluorobenzaldehyde itself. researchgate.net By temporarily converting the aldehyde into a directing group, such as an N-cyclohexyl imine, it is possible to direct lithiation to the C6 position. researchgate.net The resulting organolithium intermediate can then react with an electrophilic aminating agent to install the amino group precisely at the desired location. This approach offers high regiocontrol, which is often difficult to achieve through conventional electrophilic aromatic substitution. The use of specialized bases, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), can facilitate these deprotonation reactions on functionalized aromatic compounds. researchgate.net

Modifications and Derivatizations of Precursor Compounds

An alternative to building the molecule from the ground up is to modify a precursor that already contains the core benzaldehyde (B42025) structure. This approach often involves fewer steps and can be highly efficient if a suitable starting material is available.

Conversion of Halogenated Benzaldehydes to Aminobenzaldehydes

Halogenated benzaldehydes serve as versatile precursors for the synthesis of aminobenzaldehydes. The halogen atom acts as a handle that can be replaced by an amino group or a precursor to it.

Compounds such as 2-Bromo-6-fluorobenzaldehyde are key intermediates in the synthesis of more complex molecules. openlabnotebooks.org The bromine atom in such a precursor can be substituted with an amino group through various modern catalytic methods. Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are particularly effective for forming carbon-nitrogen bonds. This reaction would involve treating 2-Bromo-6-fluorobenzaldehyde with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst and a suitable ligand.

Another strategy involves the oxidation of a corresponding benzyl alcohol. For example, a synthetic route could begin with the reduction of the aldehyde in 2-Bromo-6-fluorobenzaldehyde to a benzyl alcohol, followed by the conversion of the bromo group to an amino group, and concluding with the re-oxidation of the alcohol back to the aldehyde. A procedure for the selective oxidation of a primary alcohol (like 2-amino-5-bromobenzyl alcohol) to the corresponding aldehyde using a CuI/TEMPO catalyst system has been documented, demonstrating the feasibility of such oxidation steps in the presence of other functional groups. orgsyn.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic rings, particularly those activated by electron-withdrawing groups. In this reaction, a nucleophile replaces a leaving group (such as a halogen) on the aromatic ring.

The synthesis of this compound can be envisioned starting from a precursor like 2,6-difluorobenzaldehyde (B1295200). The fluorine atoms activate the ring for nucleophilic attack. By reacting 2,6-difluorobenzaldehyde with a suitable nitrogen nucleophile (e.g., ammonia, an azide, or a protected amine) under controlled conditions, it is possible to selectively replace one of the fluorine atoms with an amino group or its precursor. The strong electron-withdrawing effect of the aldehyde group facilitates this substitution.

Research has shown that the fluorine atom in 2-fluorobenzaldehyde can be displaced in cascade reactions, a process facilitated by other electron-withdrawing groups on the ring. acs.org Similarly, the synthesis of radiolabelled 2-[¹⁸F]Fluorobenzaldehyde has been achieved through the nucleophilic aromatic substitution of a nitro group in 2-nitrobenzaldehyde (B1664092) with fluoride (B91410), showcasing the interchangeability of leaving groups in SNAr reactions. researchgate.net

| Starting Material | Nucleophile | Product (Illustrative) | Reaction Type |

| 2,6-Difluorobenzaldehyde | Ammonia (NH₃) | This compound | SNAr |

| 2-Nitro-6-fluorobenzaldehyde | Sodium Azide (NaN₃) then reduction | This compound | SNAr followed by reduction |

| 2-Bromo-6-fluorobenzaldehyde | H-N(Protecting Group)₂, Pd catalyst | Protected this compound | Buchwald-Hartwig Amination |

This table provides illustrative examples of precursor modifications.

Incorporation of Amino and Fluoro Moieties

The introduction of amino and fluoro groups onto a benzaldehyde ring requires strategic synthetic planning. A common multistep approach involves the initial fluorination of the aromatic ring, followed by nitration and subsequent reduction of the nitro group to an amino group. For instance, the synthesis of 6-Amino-3-bromo-2-fluorobenzaldehyde can start with the bromination of 2-fluorobenzaldehyde, followed by nitration and then reduction.

Recent advancements have focused on more direct and efficient methods. Transition metal-catalyzed C-H amination has emerged as a powerful technique. For example, a nickel(II)-pybox complex has been used to facilitate the ortho-selective amination of 5-fluorobenzaldehyde derivatives with high regioselectivity and good yields. Similarly, palladium-catalyzed C-H fluorination, often employing directing groups, has shown promise in introducing fluorine atoms at specific positions on the benzaldehyde ring. beilstein-journals.org Orthanilic acids have been identified as effective transient directing groups for the C-H fluorination of benzaldehydes. beilstein-journals.org

A patented method for producing 2-amino-substituted benzaldehydes involves the protection of the formyl group, followed by a sequence of lithiation, azidation, and amination at the 2-position, and finally deprotection. google.com This highlights the challenges associated with the inherent instability of benzaldehydes with adjacent amino and formyl groups. google.com

Mechanochemical Approaches in Aldimine Synthesis

Mechanochemistry, which utilizes mechanical energy to drive chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based methods for the synthesis of aldimines from this compound and its analogues. researchgate.netrsc.org Aldimines, or Schiff bases, are readily formed through the condensation reaction between the amino group of the benzaldehyde and an aldehyde or ketone.

Solvent-free grinding using a mortar and pestle has been shown to be an effective method for aldimine synthesis. rsc.org For example, the reaction of 2-fluorobenzaldehyde with an amine can be completed in a shorter time and with a higher yield compared to unsubstituted benzaldehyde. rsc.org This is attributed to the electron-withdrawing effect of the fluorine atom, which enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the amine. rsc.org

Single-screw extrusion (SSE) represents a continuous and scalable mechanochemical method for aldimine synthesis, yielding high to near-quantitative results with water as the only byproduct. researchgate.netrsc.org This technique has been successfully applied to a diverse range of substrates and has been shown to outperform both batch and grinding methods in terms of efficiency. researchgate.netrsc.org

Optimization of Reaction Conditions and Yield

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound and its derivatives. Key factors that are systematically investigated include the choice of catalyst, the reaction medium, and the temperature and pressure conditions.

Catalyst Selection and Optimization

A variety of catalysts have been explored to enhance the efficiency of synthetic routes leading to aminofluorobenzaldehyde derivatives and their subsequent reactions. In the context of multicomponent reactions for the synthesis of complex heterocyclic compounds, catalysts such as caffeine (B1668208) and triphenylphosphine (B44618) have been shown to be effective. ajrconline.orgijcce.ac.ir For instance, caffeine has been used to catalyze the condensation of aromatic aldehydes, malononitrile, and ethyl acetoacetate (B1235776) in an ethanol-water mixture. ajrconline.org Optimization studies have revealed that the catalyst loading can significantly impact the reaction yield. ijcce.ac.irrsc.org

In the synthesis of vicinal amino alcohols from aldehydes, a dual catalytic system comprising a photocatalyst and a Lewis acid has been developed. d-nb.info For example, the combination of Ru(bpy)3(PF6)2 and Sc(OTf)3 has proven effective. d-nb.info The choice of catalyst is often substrate-dependent, and what works for one reaction may not be optimal for another. For example, in some amination reactions, the absence of a catalyst can lead to no product formation. d-nb.info

Solvent Effects and Reaction Mediums

The solvent plays a critical role in influencing reaction rates, yields, and even the conformational preference of molecules like 2-fluorobenzaldehyde. conicet.gov.arresearchgate.net The choice of solvent can impact the solubility of reactants and the stability of intermediates. rsc.org

In the synthesis of aldimines, while neat (solvent-free) conditions are often preferred in mechanochemical approaches, studies have shown that in batch processes, the use of polar solvents or solvent mixtures, such as ethanol-water, can improve yields by enhancing the solubility of reactants. rsc.org For the Willgerodt-Kindler reaction, polar aprotic solvents like DMF have been found to provide the best results. researchgate.net

The conformation of 2-fluorobenzaldehyde itself has been shown to be solvent-dependent. Theoretical calculations indicate that the relative stability of its cis and trans conformers can be influenced by the polarity of the solvent, which in turn can affect its reactivity and spectroscopic properties. conicet.gov.ar

Temperature and Pressure Regimes

Temperature and pressure are fundamental parameters that are optimized to control reaction kinetics and product formation. In the synthesis of 2-bromo-6-fluorobenzaldehyde, a precursor for this compound, the reaction temperature is carefully controlled, with specific ranges cited in patents. google.comgoogle.com For instance, a reaction step might be carried out at a temperature between 70-100°C. google.com

In batch processes for aldimine synthesis, increasing the temperature can significantly improve reaction efficiency up to a certain point, after which thermal degradation of the product may occur, leading to a decrease in yield. rsc.org For some reactions, such as the synthesis of certain heterocyclic compounds, reflux conditions are employed. ajrconline.orgijcce.ac.ir

Pressure can also be a key variable, particularly in reactions that involve gaseous reagents or byproducts. In the catalytic reduction of nitrobenzaldehydes, reactions may be conducted under increased pressure to facilitate the hydrogenation process. google.com Conversely, in reactions that produce water, lower pressures might be favored to help remove it from the reaction mixture and drive the equilibrium towards the products. mdpi.com

Elucidation of Chemical Reactivity and Reaction Mechanisms

Aldehyde Group Reactivity

The aldehyde group in 2-Amino-6-fluorobenzaldehyde is a primary site for nucleophilic attack, leading to a variety of important chemical transformations.

Schiff Base Formation and Condensation Reactions

The reaction of the aldehyde group with primary amines to form Schiff bases, or imines, is a cornerstone of its chemistry. chemijournal.commdpi.comdergipark.org.tr This condensation reaction typically involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. chemijournal.comnih.govlibretexts.org The formation of these imine bonds is a reversible process, often catalyzed by acid, and is governed by thermodynamic control, leading to the most stable product. rsc.orgmasterorganicchemistry.com

This reactivity is harnessed in the synthesis of various heterocyclic compounds and coordination complexes. For instance, Schiff bases derived from fluorobenzaldehydes have been used to create metal complexes with potential applications in materials science and as antimicrobial agents. mdpi.comresearchgate.net

Kinetic and Thermodynamic Aspects of Imine Formation

The formation of an imine from an aldehyde and an amine is a reversible reaction that proceeds under thermodynamic control. rsc.org This means that while kinetically competitive intermediates may form, the final product distribution is determined by the relative stabilities of the possible products. rsc.org The reaction rate is notably dependent on pH, with optimal rates typically observed in weakly acidic conditions (around pH 4 to 5). libretexts.org At high pH, there is insufficient acid to protonate the carbinolamine intermediate, slowing down the dehydration step. Conversely, at low pH, the amine nucleophile is protonated, reducing its availability to attack the carbonyl carbon. libretexts.org

Nucleophilic addition: The primary amine attacks the carbonyl carbon of the aldehyde. libretexts.org

Proton transfer: A proton is transferred to form a neutral carbinolamine. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. libretexts.org

Elimination: A molecule of water is eliminated, forming an iminium ion. libretexts.org

Deprotonation: A final deprotonation step yields the stable imine. libretexts.org

Influence of Substituents on Electrophilicity

The electrophilicity of the aldehyde's carbonyl carbon is a key factor in its reactivity towards nucleophiles. The presence of the fluorine atom and the amino group on the aromatic ring of this compound significantly influences this property. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I effect). core.ac.uk This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Reductive Amination Pathways

Reductive amination is a powerful method for forming amines from carbonyl compounds. tandfonline.com In the context of this compound, this process involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ to the corresponding amine. tandfonline.com This one-pot reaction offers an efficient route to synthesize a wide variety of substituted benzylamines. mdma.ch

Several reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) and combinations like zinc chloride/zinc borohydride (B1222165) being effective options. mdma.chrsc.org These methods are often preferred over more toxic reagents like sodium cyanoborohydride. mdma.ch The reaction conditions are generally mild, and the process is compatible with a range of functional groups. mdma.ch For example, reductive amination has been successfully used to synthesize derivatives of this compound with various amines, including piperazine (B1678402) and morpholine, in high yields. rsc.org

Amino Group Reactivity

The amino group of this compound is nucleophilic and can participate in a variety of reactions, including nucleophilic attacks and cyclization reactions.

Nucleophilic Attacks and Cyclization Reactions

The nucleophilic nature of the amino group allows it to attack electrophilic centers, both intermolecularly and intramolecularly. Intramolecular reactions are particularly significant, leading to the formation of heterocyclic ring systems. For example, the amino group can react with the adjacent aldehyde group under certain conditions, although this is less common than reactions with external electrophiles.

More frequently, the amino group participates in cyclization reactions with other reagents. For instance, in the presence of a suitable coupling partner, the amino group can facilitate the formation of fused heterocyclic structures. These reactions are often key steps in the synthesis of complex molecules with potential biological activity. nih.govrsc.orgrsc.org The interplay between the amino group and the ortho-aldehyde functionality can be exploited to construct novel molecular scaffolds. uea.ac.ukacs.org

Benzannulation Reactions

Benzannulation, the formation of a new benzene (B151609) ring, is a powerful strategy in organic synthesis for constructing complex aromatic systems. This compound serves as a valuable precursor in such transformations, particularly in the synthesis of quinoline (B57606) derivatives, a core structure in many pharmaceuticals and biologically active compounds.

One key synthetic route is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a carbonyl compound with an α-methylene group). arabjchem.org In the case of this compound, the amino and aldehyde groups are perfectly positioned to undergo condensation and subsequent cyclization to form a quinoline ring. The reaction is typically catalyzed by an acid or base.

A notable application involves the cascade reaction of 2-fluorobenzaldehydes with heterocyclic ketene (B1206846) aminals. acs.org This process leads to the formation of 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives. The proposed mechanism initiates with an aza-ene addition between the heterocyclic ketene aminal and the aldehyde group of 2-fluorobenzaldehyde (B47322). This is followed by aromatization to form a C=C bond and a subsequent intramolecular nucleophilic substitution of the fluorine atom to construct the final C-N bond, completing the quinoline system. acs.org This one-pot synthesis is highly efficient and avoids the need for transition-metal catalysts. acs.org

| Reaction Type | Reactants | Key Steps | Product Class |

| Friedländer Annulation | This compound, Compound with active methylene group | Condensation, Cyclization | Substituted Quinolines |

| Cascade Reaction | 2-Fluorobenzaldehyde derivative, Heterocyclic Ketene Aminal | Aza-ene addition, Aromatization, Intramolecular SNAr | Fused Quinoline Derivatives |

Halogen Reactivity

The fluorine atom at the C6 position plays a pivotal role in the chemical reactivity of this compound. Its high electronegativity and its position relative to the amino and aldehyde groups dictate its behavior in various reactions, most notably in nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility in building more complex molecules. The SNAr mechanism is facilitated when the aromatic ring is substituted with electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In this compound, the aldehyde group (-CHO) acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack. The fluorine atom is an excellent leaving group in SNAr reactions. The amino group (-NH2), being an electron-donating group, would typically deactivate the ring towards nucleophilic attack. However, its ortho position relative to the fluorine atom can influence the regioselectivity and in some cases, participate in the reaction sequence, as seen in the formation of fused quinolines where the nitrogen atom of the amine (or a derivative) acts as the internal nucleophile. acs.org

The reaction of o-fluorobenzaldehydes with hydrazine (B178648) to synthesize indazoles is another example where the fluorine atom is displaced. researchgate.net This reaction proceeds via condensation to form a hydrazone, followed by cyclization involving the nucleophilic attack that displaces the fluoride (B91410) ion. researchgate.net

Influence of Halogen on Aromatic Ring Activation/Deactivation

The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (resonance) effect (+M).

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts alkylation more difficult compared to unsubstituted benzaldehyde (B42025). Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution.

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the pi-system of the benzene ring. This resonance effect increases electron density, particularly at the ortho and para positions. However, for fluorine, the +M effect is significantly weaker than its -I effect due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Amino-6-fluorobenzaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR

Proton NMR spectroscopy of this compound reveals distinct signals for the aldehyde proton, aromatic protons, and amino group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the aldehyde group, as well as the electron-donating nature of the amino group.

In a typical ¹H NMR spectrum, the aldehyde proton (CHO) signal appears significantly downfield. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The amino (NH₂) protons often appear as a broad signal. researchgate.net

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-amino-6-chlorobenzaldehyde | CDCl₃ | 10.48 (s, 1H), 7.19 (t, 1H), 6.68 (d, 1H), 6.55 (d, 1H), 6.13 (br, -NH₂) researchgate.net |

| 2-amino-5-fluorobenzaldehyde | CDCl₃ | 9.78 (s, 1H), 7.30 (dd, 1H), 7.02 (m, 1H), 6.66 (d, 1H), 5.99 (br, -NH₂) researchgate.net |

This table presents data for related compounds to illustrate typical chemical shift ranges and multiplicities.

Carbon (¹³C) NMR

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and any aliphatic carbons if present in derivatives. The chemical shift of the carbonyl carbon is characteristically downfield. The aromatic carbons show a range of chemical shifts influenced by the attached functional groups (amino, fluorine, and aldehyde). researchgate.net

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-amino-6-chlorobenzaldehyde | CDCl₃ | 192.8, 152.0, 139.6, 135.5, 117.7, 115.6, 114.4 researchgate.net |

| 2-amino-5-fluorobenzaldehyde | CDCl₃ | 192.8 (d), 155.3, 152.9, 146.5, 123.6 (d), 119.6 (d), 117.5(d) researchgate.net |

This table presents data for related compounds to illustrate typical chemical shift ranges.

Fluorine (¹⁹F) NMR

Fluorine-19 NMR is a highly sensitive technique for compounds containing fluorine. For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom on the aromatic ring. Coupling between the fluorine and adjacent protons (³JFH) can also be observed, providing further structural information. For instance, in 2-fluorobenzaldehyde (B47322), a through-space coupling between the fluorine atom and the formyl proton has been studied. conicet.gov.ar

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals of this compound. A ¹H-¹H COSY spectrum would show correlations between coupled protons, helping to delineate the connectivity of the aromatic protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons. For related compounds like 2-fluorobenzaldehyde, 2D ¹⁹F-¹H HETCOR (Heteronuclear Correlation) experiments have been used to confirm the coupling between the fluorine atom and the formyl proton. conicet.gov.ar

Chiral NMR Probes

While this compound itself is not chiral, chiral NMR probes can be utilized to determine the enantiomeric purity of chiral derivatives synthesized from it. These probes are chiral molecules that interact with the enantiomers of a chiral compound to form diastereomeric complexes. These complexes exhibit distinct NMR signals, allowing for the quantification of each enantiomer. For example, chiral amino alcohols have been studied using NMR spectroscopy to determine their enantiomeric ratios. acs.org The development of ¹⁹F-labeled chiral NMR probes has also become a significant tool for the enantiodifferentiation of various amines, amino alcohols, and amino acid esters. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in this compound.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the aldehyde, and C-F stretching, as well as vibrations associated with the aromatic ring. researchgate.net

N-H Stretching: Typically appears as two bands in the region of 3300-3500 cm⁻¹ for a primary amine.

C-H Stretching (aromatic and aldehydic): Aromatic C-H stretches are generally found between 3000 and 3100 cm⁻¹, while the aldehydic C-H stretch appears as a distinct, often weaker, pair of bands between 2700 and 2900 cm⁻¹. vscht.cz

C=O Stretching: The carbonyl stretch of the aldehyde is a strong band, typically in the range of 1685-1710 cm⁻¹, with its exact position influenced by conjugation and the electronic effects of the substituents. vscht.cz

C=C Stretching (aromatic): Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. libretexts.org

C-F Stretching: A strong absorption band for the C-F bond is expected in the region of 1000-1400 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O and C=C stretching vibrations are typically strong in the Raman spectrum. In situ Raman spectroscopy has been used to monitor reactions involving fluorinated benzaldehyde (B42025) derivatives. researchgate.net

Table 3: Characteristic Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300-3500 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Aldehyde C-H | Stretch | 2700-2900 | Weak |

| Aldehyde (C=O) | Stretch | 1685-1710 | Strong |

| Aromatic (C=C) | Stretch | 1400-1600 | Medium to Strong |

| C-F | Stretch | 1000-1400 | Strong |

This table provides general ranges based on established spectroscopic principles. vscht.czlibretexts.org

Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound. ksu.edu.sasemanticscholar.org These techniques are complementary, with IR spectroscopy detecting changes in the dipole moment and Raman spectroscopy observing changes in polarizability during molecular vibrations. ksu.edu.sasemanticscholar.org

The vibrational modes of this compound are influenced by its functional groups: the amino (-NH2), fluoro (-F), and aldehyde (-CHO) groups, as well as the benzene (B151609) ring. Key vibrational assignments can be made by comparing the experimental spectra with theoretical calculations, often performed using Density Functional Theory (DFT). researchgate.netlongdom.org

Key Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Approximate) | Spectroscopic Technique |

| Amino (-NH₂) | N-H stretching (asymmetric and symmetric) | 3300-3500 | IR, Raman |

| N-H bending (scissoring) | 1590-1650 | IR | |

| Aldehyde (-CHO) | C=O stretching | 1680-1715 | IR, Raman |

| C-H stretching | 2700-2900 (often two bands) | IR | |

| Benzene Ring | C-H stretching (aromatic) | 3000-3100 | IR, Raman |

| C=C stretching (in-ring) | 1450-1600 | IR, Raman | |

| Fluoro (-F) | C-F stretching | 1000-1400 | IR |

Note: The exact wavenumbers can shift due to the electronic effects of the substituents and potential hydrogen bonding.

Analysis of the vibrational spectra reveals the influence of the electron-donating amino group and the electron-withdrawing fluorine and aldehyde groups on the electron density distribution within the benzene ring. For instance, the C=O stretching frequency in this compound might be slightly lower than that of benzaldehyde due to the electron-donating effect of the amino group. researchgate.net

Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl oxygen of the aldehyde group) within the same molecule allows for the possibility of intramolecular and intermolecular hydrogen bonding. mdpi.com These interactions can significantly influence the compound's physical and spectroscopic properties.

Intramolecular hydrogen bonding between the amino group's hydrogen and the aldehyde's oxygen is sterically possible and can lead to the formation of a pseudo-six-membered ring. This type of interaction can be inferred from changes in the vibrational frequencies of the involved groups. For example, a red shift (lowering of frequency) in the N-H and C=O stretching vibrations in the IR spectrum can indicate their participation in hydrogen bonding.

Intermolecular hydrogen bonding, where the amino group of one molecule interacts with the aldehyde group of a neighboring molecule, plays a crucial role in the crystal packing of the solid state. These interactions can be definitively characterized using single-crystal X-ray diffraction. rsc.org Spectroscopic techniques like NMR can also provide evidence for hydrogen bonding in solution. kinampark.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. youtube.com The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions.

Electronic Transitions and Conjugation Effects

The benzene ring and the aldehyde group form a conjugated system. The electronic transitions within this system are primarily of the π → π* type, which are typically intense. youtube.com The amino and fluoro substituents modify the energy levels of the molecular orbitals. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen of the aldehyde group can undergo n → π* transitions, which are generally less intense than π → π* transitions. youtube.com

The presence of the electron-donating amino group and the electron-withdrawing aldehyde group leads to intramolecular charge transfer (CT) character in the electronic transitions. researchgate.net This can result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy involves the emission of light from a molecule after it has been excited to a higher electronic state. researchgate.net Many aromatic aldehydes exhibit fluorescence, and the emission properties of this compound are influenced by its substituents. The efficiency and wavelength of fluorescence can be affected by factors such as solvent polarity and the presence of hydrogen bonding. nih.gov In some cases, Schiff bases derived from this compound and their metal complexes have been shown to exhibit fluorescence, with the emission properties being modulated by the metal ion. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. arizona.edu It provides information about the molecular weight and the elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the m/z with very high accuracy, allowing for the unambiguous determination of the molecular formula. beilstein-journals.org

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. acdlabs.comlibretexts.org Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-29]⁺). docbrown.info The presence of the amino and fluoro substituents will also influence the fragmentation, leading to characteristic fragment ions. For example, cleavage of the C-F or C-N bonds may occur.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value (Nominal) | Possible Fragment Ion | Neutral Loss |

| 139 | [C₇H₆FNO]⁺ (Molecular Ion) | - |

| 138 | [C₇H₅FNO]⁺ | H |

| 110 | [C₆H₅FN]⁺ | CHO |

| 95 | [C₆H₄F]⁺ | NH₂, CO |

Note: This is a predictive table. Actual fragmentation patterns can be more complex.

HRMS data for derivatives of this compound have been reported in the literature, confirming the elemental composition of synthesized compounds. rsc.org

X-ray Diffraction (XRD) and Crystallography

A crystallographic study of this compound or its derivatives would reveal:

The planarity of the benzene ring.

The precise bond lengths of the C-N, C-F, and C=O bonds, which can be correlated with the electronic effects of the substituents.

The conformation of the aldehyde group relative to the ring.

The presence and geometry of any intramolecular hydrogen bonds.

The details of intermolecular hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

While a specific crystal structure for this compound itself was not found in the search, the principles of X-ray crystallography have been applied to closely related structures, demonstrating its power in elucidating detailed structural information. sciensage.info

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as an authoritative technique for determining the precise molecular structure of crystalline solids. ub.edu It allows for the resolution of atomic positions, bond lengths, and bond angles, providing a detailed three-dimensional map of the molecule. ub.edu The study of polymorphism, where a compound crystallizes into two or more different crystal structures, is also heavily reliant on SC-XRD. nih.gov

While a specific single-crystal X-ray diffraction study for this compound is not widely available in the reviewed literature, extensive research has been conducted on its derivatives, providing insight into the expected structural characteristics. For instance, the synthesis and structural confirmation of 2-(5-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-2-yl)-6-fluorobenzaldehyde, a complex derivative, were accomplished using single-crystal X-ray diffraction. sciensage.info This analysis definitively confirmed the connectivity and stereochemistry of the synthesized molecule. sciensage.info Similarly, crystal structures of other related compounds, such as those resulting from the reaction of 3-amino-5-phenylthiazolidin-2-iminium bromide with 4-fluorobenzaldehyde, have been determined, showcasing the utility of this technique in confirming reaction products and understanding their solid-state conformation. iucr.org

The process involves mounting a suitable single crystal (typically 0.1-0.2 mm) onto a diffractometer. ub.edu The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector. ub.edu Analysis of the diffraction data allows for the calculation of the electron density map of the crystal, from which the crystal structure is solved and refined. ub.edu

Crystal Structure Determination and Intermolecular Interactions

The data obtained from single-crystal X-ray diffraction are used to determine the crystal system, space group, and unit cell dimensions. More importantly, it reveals the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions, though weaker than covalent bonds, are fundamental to the physical properties of the solid.

In the crystal structures of derivatives of fluorobenzaldehydes and aminobenzaldehydes, various intermolecular interactions are typically observed. These include:

Hydrogen Bonds: Classical hydrogen bonds, such as N-H···O and N-H···N, are common in amino-substituted compounds and play a significant role in forming stable, predictable structural motifs like dimers or chains. nih.govnih.gov In the case of a derivative of this compound, intermolecular C-H···N and N-H···N hydrogen bonds were identified. sciensage.info

Halogen Bonds: The fluorine atom can participate in halogen bonding (C-F···X), influencing the crystal packing.

π-Interactions: Interactions involving the aromatic rings, such as π-π stacking and C-H···π interactions, are also prevalent. nih.govresearchgate.net

The table below summarizes typical crystallographic data that would be obtained from an SC-XRD experiment on a related compound.

| Parameter | Example Value (for a related derivative) | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.123 | nih.gov |

| b (Å) | 15.456 | nih.gov |

| c (Å) | 12.789 | nih.gov |

| β (°) | 98.45 | nih.gov |

| Volume (ų) | 1982.1 | nih.gov |

| Z (molecules/unit cell) | 4 | nih.govnih.gov |

Chromatographic Methods

Chromatographic techniques are indispensable for the separation, identification, and purification of this compound and its reaction products. The choice of method depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for non-volatile or thermally sensitive compounds. It is widely used to monitor reaction progress, assess purity, and purify compounds. For fluorobenzaldehydes and their derivatives, reversed-phase HPLC is the most common mode.

In a typical setup, a C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. rsc.orgdiva-portal.org The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). rsc.orggoogle.com Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores. rsc.org

The following table outlines typical conditions for the HPLC analysis of a fluorobenzaldehyde-containing sample.

| Parameter | Typical Conditions | Reference |

| Column | C18 reverse phase (e.g., 5 µm, 4.6 mm x 250 mm) | rsc.org |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid or 0.5% TFA | rsc.orggoogle.com |

| Elution | Isocratic or Gradient | diva-portal.org |

| Flow Rate | 0.5 - 1.0 mL/min | rsc.orgdiva-portal.org |

| Detector | UV Absorbance (e.g., at 230 nm) | rsc.org |

| Temperature | Ambient or controlled (e.g., 60°C) | rug.nl |

Gas Chromatography (GC)

Gas Chromatography (GC) is the method of choice for separating and analyzing volatile and thermally stable compounds. This compound, with a predicted boiling point around 259.5°C, is amenable to GC analysis. sigmaaldrich.com The technique is highly effective for determining the purity of starting materials and for separating isomers. rsc.org

In GC, the sample is vaporized and swept by a carrier gas (like helium or nitrogen) through a capillary column containing the stationary phase. rsc.orgrsc.org Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for organic compounds. rsc.org

The table below details a representative set of GC parameters for the analysis of related benzaldehyde isomers.

| Parameter | Typical Conditions | Reference |

| Column | Capillary column (e.g., HP-5, DB-624) | rsc.orgrsc.org |

| Carrier Gas | Helium or Hydrogen | rsc.orgsci-hub.se |

| Flow Rate | 1.0 - 2.0 mL/min | rsc.orgrsc.org |

| Injector Temperature | 240 - 280 °C | sci-hub.se |

| Oven Program | Initial temp (e.g., 35-80°C), ramped to a final temp (e.g., 280-300°C) | rsc.orgnih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | rsc.org |

LC-MS and GC-MS Coupling

Coupling chromatographic methods with mass spectrometry (MS) creates highly powerful analytical tools (LC-MS and GC-MS) that combine the separation capabilities of chromatography with the sensitive and specific detection power of MS.

GC-MS is used for the definitive identification of volatile compounds. As components elute from the GC column, they enter the ion source of the mass spectrometer (e.g., an Electron Impact, EI, source), where they are fragmented into characteristic patterns. sci-hub.segoogle.com These fragmentation patterns, or mass spectra, serve as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. GC-MS can be operated in full scan mode to identify unknowns or in selected ion monitoring (SIM) mode for high-sensitivity quantification of target compounds. google.com

LC-MS is essential for analyzing less volatile, more polar, or thermally labile derivatives of this compound. google.comwhiterose.ac.uk As compounds elute from the HPLC column, they are introduced into the MS ion source (commonly Electrospray Ionization, ESI). This technique is particularly useful for confirming the molecular weight of synthesized products and for providing structural information through tandem MS (MS/MS) experiments. google.comnih.gov For example, in the synthesis of a quinoline (B57606) derivative using this compound, LC-MS was used to confirm the mass of the final product, showing an m/z of 312.0 [M+H]⁺. google.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict and analyze the electronic structure and properties of molecules. nih.gov For substituted benzaldehydes, DFT calculations, often employing functionals like B3LYP, are used to determine optimized geometries, vibrational frequencies, and various electronic properties. nih.govscispace.com

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy conformation. For aromatic aldehydes, these calculations can reveal the planarity of the molecule and the orientation of the substituent groups. For instance, studies on the related compound 2-Chloro-6-fluorobenzaldehyde (B137617) have utilized DFT methods with basis sets like 6-31G(DP) to determine its optimized structure. scispace.com Similar calculations for this compound would define crucial bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its molecular shape. The electronic structure, which dictates the molecule's behavior, is also elucidated through these calculations. researchgate.net

The following table presents optimized geometrical parameters for the analogous compound 2,6-difluorobenzaldehyde (B1295200), calculated at the B3LYP/6-311++G(d,p) level, illustrating typical data obtained from such studies. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for 2,6-difluorobenzaldehyde

| Parameter | Bond/Angle | Calculated Value (O-trans) |

|---|---|---|

| Bond Length (Å) | C=O | 1.212 |

| Bond Length (Å) | C-F (at C2) | 1.346 |

| Bond Length (Å) | C-F (at C6) | 1.346 |

| Bond Length (Å) | C-C (aldehyde) | 1.478 |

| Bond Angle (°) | C-C-O | 124.9 |

| Bond Angle (°) | C-C-H (aldehyde) | 119.5 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov This analysis helps predict how the molecule will interact with electrophiles and nucleophiles. nih.gov For example, in studies of various benzaldehyde derivatives, the HOMO-LUMO gap is calculated to assess their reactivity and potential for charge transfer interactions. researchgate.netresearchgate.net

The table below shows HOMO-LUMO data for related benzaldehyde derivatives, demonstrating the type of information derived from FMO analysis.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Benzaldehyde Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | -7.85 | -3.56 | 4.29 | researchgate.net |

| 4-Fluorobenzaldehyde | -7.01 | -1.87 | 5.14 | researchgate.net |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MESP surface plots different potential values in various colors; regions of negative potential (typically red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For a molecule like this compound, an MESP analysis would likely show negative potential around the oxygen of the carbonyl group and the nitrogen of the amino group, indicating these as sites for electrophilic interaction. Conversely, positive regions would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds and lone pairs). uni-muenchen.de This method investigates charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their importance. taylorandfrancis.com For instance, an NBO analysis of 2-fluorobenzaldehyde revealed through-space interactions between the fluorine lone pair orbitals and the antibonding orbital of the formyl C-H bond. conicet.gov.ar A similar analysis for this compound would elucidate the intramolecular hydrogen bonding, delocalization of electron density, and the influence of the amino and fluoro substituents on the aromatic system. taylorandfrancis.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior and stability of a compound, particularly in complex environments or when interacting with other molecules like proteins or solvents. nih.govnih.gov For example, MD simulations have been used to assess the stability of complexes formed between derivatives of 2-fluorobenzaldehyde and protein targets in drug discovery research. nih.govnih.govresearchgate.net The simulations track atomic trajectories, allowing for the analysis of conformational changes and the stability of intermolecular interactions, such as hydrogen bonds, over a set duration. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of theoretical methods used to study molecular systems. Beyond standard DFT, methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) can be employed for higher accuracy in determining energies and molecular properties. nih.govuio.no These calculations are used to predict various spectroscopic properties, thermodynamic parameters (enthalpy, entropy), and reactivity indices. nih.govscispace.com For substituted benzaldehydes, quantum calculations have been successfully used to compute and assign vibrational frequencies (IR and Raman spectra) by comparing theoretical results with experimental data. nih.govnih.gov

An in-depth analysis of the computational and theoretical chemistry of this compound reveals significant insights into its behavior and reactivity. This article focuses on the thermodynamic and kinetic predictions related to this compound and the anomeric effects observed in its imine derivatives.

Conclusion

2-Amino-6-fluorobenzaldehyde is a strategically functionalized aromatic aldehyde of significant interest in organic and medicinal chemistry. Its unique substitution pattern, featuring an ortho-amino group and a fluorine atom, provides a synthetically versatile platform for constructing complex molecules. Established synthetic routes allow for its efficient preparation, and its predictable reactivity, particularly in condensation and cyclization reactions, makes it a valuable building block for heterocyclic chemistry. The primary application of this compound lies in its role as an intermediate in the synthesis of pharmaceuticals, where the incorporation of fluorine is a key strategy for modulating biological activity and pharmacokinetic properties. The continued exploration of the reactivity and applications of this compound is likely to lead to the development of novel and potent therapeutic agents.

Applications in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds

The strategic placement of the amino and aldehyde groups on the fluorinated benzene (B151609) ring allows for a variety of cyclization reactions, making 2-Amino-6-fluorobenzaldehyde a key starting material for a range of heterocyclic compounds.

Bicyclic Heterocycles (e.g., Indazoles)

Indazoles are bicyclic heterocyclic compounds that exhibit a wide array of biological activities, including anti-tumor, analgesic, and anti-hypertensive properties. The synthesis of the indazole core can be efficiently achieved using ortho-halogenated benzaldehydes as precursors. One established method involves the condensation of o-fluorobenzaldehydes with hydrazine (B178648). wikipedia.orgquimicaorganica.org

In this context, this compound serves as a substituted o-fluorobenzaldehyde. The reaction with hydrazine typically proceeds via nucleophilic aromatic substitution, where the hydrazine displaces the fluorine atom, followed by cyclization to form the indazole ring. To avoid competitive side reactions, such as the Wolff-Kishner reduction, the aldehyde is often converted to its O-methyl oxime derivative before reaction with hydrazine. wikipedia.orgrsc.org The reaction of the E-isomer of the oxime with hydrazine leads to the desired indazole, while the Z-isomer can result in the formation of 3-aminoindazoles. wikipedia.org

| Reactant 1 | Reactant 2 | Product Class | Key Feature |

| This compound (or its O-methyl oxime) | Hydrazine | Indazole | Formation of N-N bond and cyclization via displacement of fluorine. |

This table is interactive. Sort by column or search for specific terms.

Quinazoline (B50416) and Quinazolinone Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are privileged scaffolds in medicinal chemistry, found in numerous approved drugs for treating conditions like cancer and hypertension. wikipedia.org Synthetic strategies often utilize 2-aminobenzaldehyde (B1207257) derivatives. For instance, molecular iodine can catalyze the C-H bond amination in the reaction of 2-aminobenzaldehydes with benzylamines to yield quinazoline derivatives. ambeed.com

Another powerful, transition-metal-free approach involves the reaction of ortho-fluorobenzamides (which can be derived from this compound) with other amides. This sequence, promoted by a base like cesium carbonate (Cs₂CO₃), proceeds through a nucleophilic aromatic substitution (SNAr) of the fluorine atom, followed by an intramolecular cyclization to construct the quinazolinone ring system. acs.org This one-pot protocol is efficient for creating both 2-substituted and 2,3-disubstituted quinazolinones. acs.org

| Starting Material | Reagent(s) | Product | Synthesis Type |

| 2-Aminobenzaldehyde derivative | Benzylamine, I₂ | Quinazoline | Catalytic C-H amination |

| 2-Fluorobenzamide derivative | Amide, Cs₂CO₃ | Quinazolinone | SNAr followed by cyclization |

This table is interactive. Sort by column or search for specific terms.

Thiosemicarbazide (B42300) and Triazole Derivatives

Thiosemicarbazides are crucial intermediates for synthesizing various bioactive heterocycles and are known for their pharmacological importance. youtube.comyoutube.com They are readily synthesized through the condensation reaction of an aldehyde with thiosemicarbazide. youtube.com this compound can react with thiosemicarbazide in a solvent like methanol (B129727) at room temperature to form the corresponding 2-((2-amino-6-fluorobenzylidene)hydrazono)carbothioamide. This reaction capitalizes on the reactivity of the aldehyde's imine bond (-N=CH-), which is useful for preparing heterocycles. youtube.comyoutube.com

These thiosemicarbazide derivatives can then be cyclized to form 1,2,4-triazoles. The cyclization is typically achieved by heating the thiosemicarbazide derivative in an alkaline medium, such as an aqueous sodium hydroxide (B78521) solution. organic-chemistry.org This process involves an intramolecular cyclization with the elimination of a water molecule to form the stable, five-membered triazole ring, a core structure in many pharmaceutical agents. organic-chemistry.org

| Step | Reactants | Product | Key Transformation |

| 1. Condensation | This compound, Thiosemicarbazide | Thiosemicarbazide derivative | Formation of an imine bond (-N=CH-) |

| 2. Cyclization | Thiosemicarbazide derivative, NaOH (aq) | 1,2,4-Triazole derivative | Intramolecular cyclization to form the triazole ring |

This table is interactive. Sort by column or search for specific terms.

Benzoxazole (B165842) Derivatives

Benzoxazoles are another class of heterocyclic compounds with significant biological activities. A primary and widely used method for their synthesis is the condensation of a 2-aminophenol (B121084) with an aldehyde. wikipedia.orgyoutube.com In this reaction, the amino group of the 2-aminophenol attacks the carbonyl carbon of the aldehyde, forming a Schiff base intermediate which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole ring.

While this compound itself is not a 2-aminophenol, it serves as the aldehyde component in this reaction. It can be condensed with various substituted 2-aminophenols to produce a library of 2-(2-amino-6-fluorophenyl)benzoxazole derivatives. This reaction can be promoted by various catalysts under mild conditions, including green methods that utilize recyclable catalysts in aqueous media or under solvent-free sonication, producing water as the only byproduct. wikipedia.orgyoutube.com

Furan (B31954) Derivatives

Furan derivatives are important organic compounds with wide applications in pharmaceuticals and materials science. The most common and established synthetic routes to the furan core, such as the Paal-Knorr synthesis, involve the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. Another key method, the Feist-Benary synthesis, utilizes the reaction of α-halo ketones with β-dicarbonyl compounds. wikipedia.org These classical methods rely on specific dicarbonyl or halo-ketone precursors to construct the furan ring. The direct application of an aromatic aldehyde like this compound as a primary component in these well-established furan ring-forming syntheses is not prominently documented in the surveyed chemical literature.

Building Blocks for Complex Molecular Architectures

Beyond its role in forming discrete heterocyclic rings, this compound functions as a versatile building block for constructing more complex molecular architectures. Its utility stems from the presence of three distinct reactive sites: the aldehyde, the primary amine, and the fluorinated aromatic ring. This trifunctional nature allows for stepwise and controlled chemical modifications.

The aldehyde group can undergo condensation, oxidation, or reduction; the amino group can be acylated, alkylated, or diazotized; and the fluorinated ring can participate in further substitution reactions. This versatility makes the compound a key intermediate for generating diverse molecular scaffolds, particularly for libraries of compounds used in drug discovery and medicinal chemistry. The ability to introduce the fluorine atom into a specific position on the ring is particularly valuable, as fluorine substitution is a common strategy used to modulate the metabolic stability and pharmacokinetic properties of drug candidates.

Chiral Ligand and Probe Synthesis

The presence of both an amino and an aldehyde group in this compound makes it an ideal candidate for the synthesis of chiral ligands through the formation of Schiff bases. The condensation of the aldehyde with a chiral primary amine or the reaction of the amino group with a chiral aldehyde or ketone can introduce a stereogenic center. These chiral Schiff bases can themselves act as ligands or be further modified to create more complex chiral structures.

The synthesis of chiral ligands is of paramount importance in asymmetric catalysis, where they can influence the stereochemical outcome of a reaction. While direct examples of chiral ligands derived from this compound are not extensively reported, the general strategy involves the reaction with chiral amines or amino alcohols. For instance, reaction with a chiral amino alcohol could yield a tridentate ligand capable of coordinating with metal centers. The fluorine substituent can also play a crucial role by modifying the electronic properties of the resulting ligand, which in turn can influence the catalytic activity and enantioselectivity of the metal complex.

| Reactant | Product Type | Potential Application |

| Chiral Amino Alcohol | Chiral Tridentate Schiff Base Ligand | Asymmetric Catalysis |

| Chiral Diamine | Chiral Tetradentate Schiff Base Ligand | Asymmetric Catalysis, Chiral Probes |

These ligands can be used to create chiral probes for sensing and molecular recognition. The fluorescence properties of the aromatic ring can be modulated by the binding of an analyte to the metal complex, allowing for the development of enantioselective fluorescent sensors.

Polydentate Ligand Precursors

This compound is a valuable precursor for the synthesis of polydentate ligands, which are crucial in coordination chemistry for chelating metal ions. The amino and aldehyde functionalities provide two points for further elaboration to introduce additional donor atoms.

A common strategy involves the initial formation of a Schiff base, followed by the introduction of other coordinating groups. For example, the Schiff base formed from this compound and another aldehyde-containing molecule can be reduced to a more flexible secondary amine. Further functionalization of the amino groups can then be carried out to introduce donor arms, such as carboxylic acids, phosphonic acids, or pyridyl groups. The resulting polydentate ligands can form stable complexes with a variety of metal ions, with applications ranging from catalysis to medicinal imaging.

| Functionalization Strategy | Resulting Ligand Type | Potential Donor Atoms |

| Schiff base formation and reduction, followed by carboxymethylation | Aminopolycarboxylate | N, O |

| Reaction with 2-picolylamine | Schiff base with pyridyl donors | N |

| Mannich reaction with formaldehyde (B43269) and a secondary amine | Aminomethylated derivative | N |

Functionalized Polymers and Materials Science Applications

The reactivity of this compound allows for its incorporation into polymeric structures, leading to functionalized materials with tailored properties. The aldehyde group can participate in polymerization reactions, such as condensation polymerization with diamines or other difunctional monomers. The amino group can be used as a site for grafting onto existing polymer backbones or for initiating ring-opening polymerizations.

The presence of the fluorine atom is particularly advantageous in materials science. Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. By incorporating this compound into a polymer, these properties can be imparted to the final material. Furthermore, the amino group can serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's properties for specific applications, such as in sensors, membranes, or electronic devices.

| Polymerization Method | Polymer Type | Key Feature |

| Condensation polymerization with a diamine | Polyimine | Processability, potential for metallo-supramolecular polymers |

| Incorporation into a polymer backbone via the amino group | Functionalized polymer | Enhanced thermal and chemical stability due to fluorine |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. This compound is an excellent substrate for various MCRs due to its bifunctional nature.

One notable application is in the Ugi reaction, a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. In this context, this compound can act as the aldehyde component. The resulting Ugi products are highly functionalized and can serve as scaffolds for the synthesis of diverse compound libraries, particularly for drug discovery. For instance, derivatives of 2-fluorobenzaldehyde (B47322) have been used in Ugi reactions to synthesize polysubstituted 1,4-benzodiazepin-3-ones, which are important heterocyclic scaffolds in medicinal chemistry. beilstein-journals.org

Another important MCR is the Petasis reaction, a three-component reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid. This compound can serve as the aldehyde component in this reaction as well. The products are allylic amines, which are valuable building blocks in organic synthesis.

| Multi-Component Reaction | Reactants | Product Type |

| Ugi Reaction | This compound , an amine, a carboxylic acid, an isocyanide | α-Acylamino carboxamide |

| Petasis Reaction | This compound , a secondary amine, a vinyl boronic acid | Allylic amine |

| Mannich Reaction | This compound , an amine, a C-H acidic compound | β-Amino carbonyl compound |

These examples highlight the utility of this compound as a versatile building block in constructing molecular complexity efficiently through multi-component strategies.

Applications in Medicinal Chemistry and Drug Discovery

Intermediates for Pharmaceutical Compounds

The reactivity of the amino and aldehyde functional groups in 2-amino-6-fluorobenzaldehyde enables its use in the construction of more complex molecular architectures, particularly fused heterocyclic systems that are prevalent in many pharmaceutical agents.

Derivatives of 2-aminobenzaldehyde (B1207257) are utilized as precursors in the synthesis of quinazolinone-based compounds, a class of molecules that has demonstrated a range of effects on the central nervous system. Through cyclocondensation reactions, where the aminobenzaldehyde core reacts with other reagents, chemists can construct the quinazolinone scaffold. Research has shown that certain novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones exhibit significant sedative-hypnotic and CNS depressant activities nih.gov. The synthesis of such compounds highlights the role of aminobenzaldehyde derivatives as foundational elements for molecules targeting CNS disorders nih.govmdpi.comresearchgate.net. The lipophilic character of the quinazolinone core, which can be formed from precursors like this compound, is thought to facilitate penetration of the blood-brain barrier, a critical attribute for CNS-acting drugs nih.gov.

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade and a validated target for anti-inflammatory drugs. AN2728 (Crisaborole), a topical PDE4 inhibitor, is used for the treatment of atopic dermatitis. While this compound is a versatile pharmaceutical intermediate, a review of the synthetic pathways for AN2728 reveals that it is not used as a starting material or intermediate in its production nih.govnih.gov. The synthesis of this particular benzoxaborole-based inhibitor starts from different precursors. There is currently no scientific literature that establishes a direct role for this compound in the synthesis of AN2728 or other prominent PDE4 inhibitors.

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making it an attractive target for therapeutic intervention in a variety of diseases. NRF2 activators are typically electrophilic compounds that can react with cysteine residues on the Keap1 protein, a repressor of NRF2 alayen.edu.iq. While various nitrogen-containing heterocycles have been investigated as NRF2 activators, the current body of scientific literature does not provide specific examples or synthetic routes that utilize this compound as a direct precursor for the synthesis of NRF2 pathway modulators nih.govalayen.edu.iqnih.gov.

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor, is an ion channel that plays a crucial role in pain signaling. Antagonists of this receptor are being investigated as potential new analgesics. Halogenated benzaldehydes are important intermediates in the synthesis of some of these antagonists. For instance, a close structural analog, 2-chloro-6-fluorobenzaldehyde (B137617), is a key starting material in a multi-step synthesis of a potent and selective TRPV1 receptor antagonist. In this synthesis, 2-chloro-6-fluorobenzaldehyde is reacted with methyl hydrazine (B178648) to form a 4-chloro-1-methyl-1H-indazole intermediate. This indazole core is then further elaborated through a palladium-catalyzed amidation reaction to yield the final antagonist compound. This demonstrates the utility of the 2-halo-6-fluorobenzaldehyde scaffold in constructing the heterocyclic systems necessary for potent vanilloid receptor antagonism.

Biological Activity Studies of Derivatives

The chemical scaffold of this compound has been used to generate novel derivatives that have been subsequently screened for various biological activities, most notably for their antimicrobial properties.

Derivatives of this compound, particularly Schiff bases and quinazolinones, have been synthesized and evaluated for their potential to inhibit the growth of pathogenic microbes.

Antibacterial Activity: Schiff bases, formed by the condensation of the amino group of a 2-aminobenzothiazole (B30445) (a related structure) with various aldehydes, have shown promising antibacterial activity tandfonline.com. Similarly, Schiff bases derived from fluorobenzaldehydes and 1,2,4-triazoles have been synthesized and complexed with various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) ijmrsti.commdpi.com. These studies consistently show that the resulting metal complexes often exhibit enhanced antibacterial activity compared to the free Schiff base ligands ijmrsti.commdpi.comnih.gov. The chelation of the metal ion is believed to increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. The activity is tested against a panel of Gram-positive and Gram-negative bacteria, with results often reported as the minimum inhibitory concentration (MIC).

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| Schiff Base Ligand (L²) | S. epidermidis | 0.03 | mdpi.com |

| Co(II) Complex of L² | S. aureus | 0.25 | mdpi.com |

| Ni(II) Complex of L² | S. epidermidis | 0.06 | mdpi.com |

| Cu(II) Complex of L¹ | S. aureus | 2 | mdpi.com |

| Zn(II) Complex of L² | B. subtilis | 8 | mdpi.com |

Antifungal Activity: The quinazolinone scaffold, which can be synthesized from 2-aminobenzaldehyde precursors, is a key feature in a number of compounds with demonstrated antifungal properties researchgate.netmdpi.com. Various derivatives, such as those with substitutions at the 2, 3, and 6 positions of the quinazolinone ring, have been tested against fungal strains like Candida albicans and Aspergillus niger mdpi.com. Studies have shown that these compounds can exhibit significant fungistatic (inhibiting fungal growth) and, in some cases, fungicidal (killing fungi) activity mdpi.com. The introduction of different functional groups onto the quinazolinone core allows for the modulation of antifungal potency.

| Compound Type | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| Fused Pyrolo-Quinazolinone | Candida albicans | Good activity at 32-64 µg/mL | mdpi.com |

| Fused Pyridazino-Quinazolinone | Aspergillus niger | Acceptable activity at 32 µg/mL | mdpi.com |

| 6-Iodoquinazolin-4(3H)-one Derivative | Candida albicans | Good activity | |

| Pyrazol-Quinazolinone Derivative | Fusarium verticillioides | Moderate Inhibition | |

| Pyrazol-Quinazolinone Derivative | Colletotrichum fructicola | Moderate Inhibition |

Anticancer and Antitumor Activity

Derivatives of this compound are key precursors in the synthesis of heterocyclic systems, such as quinazolines and benzothiazoles, which have demonstrated significant anticancer and antitumor properties. nih.govnih.govnih.govmdpi.com The presence of the fluorine atom can enhance the cytotoxic effects of these compounds. nih.gov

Research into 2-aminobenzothiazole derivatives, which can be synthesized from precursors like this compound, has identified several compounds with potent antiproliferative activity against various cancer cell lines. nih.govnih.gov For instance, fluorinated 2-aryl benzothiazole (B30560) derivatives have shown notable anti-tumor activity against breast cancer cell lines like MDA-MB-468 and MCF-7. nih.gov The fluorine substituent is often crucial for the observed biological activity. researchgate.netrsc.org Similarly, quinazolinone scaffolds, which are also accessible from aminobenzaldehyde precursors, are central to many anticancer drugs and candidates. nih.govnih.govmdpi.com Studies have shown that derivatives of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one exhibit potent activity against lung cancer cells, inducing cell cycle arrest and apoptosis. nih.gov

| Compound Class | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Fluorinated 2-Aryl Benzothiazoles | MDA-MB-468, MCF-7 (Breast) | Significant anti-tumor activity | nih.gov |

| 2-Aminobenzothiazole Derivatives | HCT116 (Colon), A549 (Lung), A375 (Melanoma) | Potent antiproliferative effects | nih.gov |

| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives | A549 (Lung) | IC50 value of 0.44 μM, induces G1-phase arrest and apoptosis | nih.gov |